molecular formula C13H18O B1296183 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 33214-70-9

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1296183
CAS No.: 33214-70-9
M. Wt: 190.28 g/mol
InChI Key: CJNVZUXCGXPSND-UHFFFAOYSA-N
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Description

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is a polycyclic aromatic hydrocarbon primarily used as a research chemical. It is known for its unique structure, which includes a methoxy group and two methyl groups attached to a tetrahydronaphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.

    Methylation: The addition of the methyl groups is carried out using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the above reactions are optimized for yield and purity. The process includes:

    Batch Processing: Reactants are mixed in large reactors and allowed to react under controlled conditions.

    Purification: The product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions occur when the compound reacts with electrophiles such as halogens or nitro groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Reduced derivatives with fewer double bonds.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Studying the effects of polycyclic aromatic hydrocarbons on biological systems.

    Medicine: Investigating potential therapeutic applications and drug development.

    Industry: Used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A structurally similar compound without the methoxy and methyl groups.

    6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure with a methoxy group at a different position.

    1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group but has the same core structure.

Uniqueness

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-13(2)9-5-6-10-11(13)7-4-8-12(10)14-3/h4,7-8H,5-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNVZUXCGXPSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1C=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294847
Record name 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33214-70-9
Record name 33214-70-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

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